1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. The chlorophenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as Lewis acids or bases may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and fluorophenyl groups can enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of a fluorine atom.
Uniqueness: 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding interactions with biological targets, making it a valuable scaffold in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
618098-66-1 |
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Molecular Formula |
C16H10ClFN2O |
Molecular Weight |
300.71 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10ClFN2O/c17-13-2-1-3-15(8-13)20-9-12(10-21)16(19-20)11-4-6-14(18)7-5-11/h1-10H |
InChI Key |
IDXLMJHZUJKUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O |
Origin of Product |
United States |
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